molecular formula C9H16FNO2 B1479349 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid CAS No. 2091734-70-0

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid

Cat. No. B1479349
CAS RN: 2091734-70-0
M. Wt: 189.23 g/mol
InChI Key: UKCPDIVBRXWMNR-UHFFFAOYSA-N
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Description

Organic compounds like this typically consist of carbon, hydrogen, and other elements such as oxygen, nitrogen, sulfur, and halogens. They are often involved in complex reactions and have various applications in fields like medicine, materials science, and more .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. Enzymatic pathways are frequently used in the synthesis of fluorinated compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques. These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

Food Industry: Volatile Organic Acid Analysis

In the food industry, the analysis of volatile organic acids is crucial for quality control and safety. 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid can be used in gas chromatography (GC) columns designed for the analysis of aqueous free fatty acids and organic acids. The compound’s stability in aqueous matrices makes it suitable for repeated injections, which is essential for monitoring types of volatile organic acids in food, flavors, and alcoholic beverages .

Environmental Science: Waste Oil Treatment

Environmental scientists can utilize this compound in the treatment of used motor oils. By incorporating it into acid-clay treatments, researchers can improve the flash point and kinematic viscosity of waste oil, making it comparable to fresh motor oil. This application is significant for recycling and waste oil recovery, contributing to environmental sustainability .

Safety and Hazards

The safety and hazards associated with an organic compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals. They also describe the physical and health hazards, protective measures, and safety precautions for safe use .

Future Directions

The future directions in the study of organic compounds often involve the development of new synthetic methods, the discovery of new reactions, and the design of molecules with specific properties for use in areas like medicine, materials science, and more .

properties

IUPAC Name

2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-9(7-10)2-4-11(5-3-9)6-8(12)13/h2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCPDIVBRXWMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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